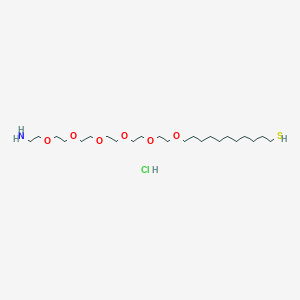

Amino-EG6-undecanethiol (hydrochloride)

Description

Structural Context within Oligo(ethylene glycol) (OEG)-Terminated Alkanethiols and Aminoalkanethiols

Amino-EG6-undecanethiol (hydrochloride) belongs to a broader class of molecules known as alkanethiols, which are compounds with an alkyl chain (a chain of carbon and hydrogen atoms) and a thiol (-SH) group. Its structure is a strategic amalgamation of features from two specific subclasses: aminoalkanethiols and oligo(ethylene glycol) (OEG)-terminated alkanethiols.

Aminoalkanethiols : This group of molecules is characterized by an alkyl chain with a terminal thiol group at one end and an amino (-NH2) group at the other. dojindo.com The thiol group serves as the anchor to a gold surface, while the exposed amino group provides a reactive site for covalently attaching other molecules. dojindo.com The length of the alkyl chain influences the stability and packing density of the resulting monolayer; longer chains, such as in 16-Amino-1-hexadecanethiol, tend to form more stable SAMs due to increased van der Waals forces between adjacent molecules. dojindo.com

OEG-Terminated Alkanethiols : These molecules incorporate short chains of ethylene (B1197577) glycol units between the alkyl spacer and the terminal functional group. mdpi.comharvard.edu The OEG segment is highly hydrophilic and is renowned for its ability to resist the non-specific adsorption of proteins and other biomolecules. mdpi.comresearchgate.net This "non-fouling" or "bio-inert" property is attributed to the formation of a tightly bound hydration layer and a steric repulsion effect that prevents proteins from approaching the surface. acs.org The conformation of the OEG chain can vary from an all-trans to a helical structure depending on factors like the number of EG units; infrared spectroscopy analysis has shown a conformational change from all-trans to helical for chains with six or more EG units. researchgate.net

Amino-EG6-undecanethiol integrates these features into a single, powerful molecule. It consists of an 11-carbon alkyl chain (undecane) that promotes the formation of a densely packed monolayer, a thiol group for strong chemisorption onto gold, a six-unit ethylene glycol chain (EG6) to impart hydrophilicity and protein resistance, and a terminal primary amine (hydrochloride salt form) that serves as a versatile chemical handle for subsequent bio-conjugation. dojindo.com

| Compound Name | Alkyl Chain Length (Carbons) | Number of Ethylene Glycol (EG) Units | Terminal Functional Group | Key Structural Feature |

|---|---|---|---|---|

| Amino-EG6-undecanethiol | 11 | 6 | Amine (-NH2) | Combines a long alkyl chain, a protein-resistant EG6 linker, and a reactive amine. dojindo.com |

| 11-Amino-1-undecanethiol (AUT) | 11 | 0 | Amine (-NH2) | Lacks the OEG component, resulting in a more hydrophobic surface compared to its EG6 counterpart. dojindo.comsigmaaldrich.com |

| 16-Amino-1-hexadecanethiol | 16 | 0 | Amine (-NH2) | Features a very long alkyl chain for creating highly stable and ordered SAMs. dojindo.com |

| Hydroxy-EG6-undecanethiol | 11 | 6 | Hydroxyl (-OH) | Structurally similar to Amino-EG6-undecanethiol but with a terminal hydroxyl group, often used as a diluent to control the surface density of amine groups. dojindo.com |

Foundational Role in Controlled Surface Modification and Biointerface Development

The primary application of Amino-EG6-undecanethiol (hydrochloride) is in the creation of well-defined biointerfaces, which are the critical junction where a synthetic material meets a biological environment. nih.gov The stable integration of a biological recognition element onto a substrate is a crucial step in developing high-performance biosensors. nih.gov The structure of Amino-EG6-undecanethiol is ideally suited for this purpose through the formation of self-assembled monolayers.

When a gold substrate is exposed to a solution of Amino-EG6-undecanethiol, the thiol groups spontaneously chemisorb onto the gold, leading to a highly oriented and densely packed monolayer. dojindo.comamerigoscientific.com The resulting surface exhibits two essential properties:

Protein Resistance (Non-Fouling) : The layer of hexa(ethylene glycol) units presented at the surface creates a hydrophilic interface that strongly resists the non-specific adsorption of proteins from complex biological fluids like blood serum or cell lysate. dojindo.comamerigoscientific.com This is paramount for biosensing applications, as it minimizes background noise and ensures that any detected signal is due to the specific binding event of interest. OEG-terminated SAMs with at least three ethylene glycol units have proven to be highly effective inert surfaces. northwestern.edu

Controlled Bio-functionalization : The terminal amino groups protrude from the surface, acting as addressable chemical anchors. dojindo.com These primary amines can be readily coupled to a wide variety of biomolecules—such as DNA strands, antibodies, enzymes, or peptides—using standard amine-reactive chemistries, for example, through amide coupling. dojindo.commedchemexpress.com This allows for the controlled and covalent immobilization of specific biological recognition elements onto the otherwise inert surface.

This dual functionality allows researchers to perform highly controlled surface modification. For instance, by mixing Amino-EG6-undecanethiol with a structurally similar but inert thiol, such as a hydroxyl-terminated EG-alkanethiol, the density of reactive amino groups on the surface can be precisely tuned. dojindo.com This control over the spacing of immobilized biomolecules is often critical for optimizing their function and accessibility. This methodology forms the basis for developing advanced analytical tools, including highly sensitive biosensors and patterned surfaces for studying cellular adhesion and growth. dojindo.comnorthwestern.eduresearchgate.net

| Research Focus | Key Finding | Significance for Biointerfaces |

|---|---|---|

| Conformation of OEG Chains | Infrared spectroscopy showed a dramatic change in conformation of oligomeric chains from all-trans for n=4 EG units to helical for n ≥ 6 units. researchgate.net | The helical structure of the EG6 chain in Amino-EG6-undecanethiol is a key factor in its excellent protein resistance and the formation of a well-ordered hydration layer. |

| Protein Resistance vs. EG Chain Length | SAMs formed from hexa(ethylene glycol)-terminated alkanethiols (EG6) effectively resist protein adsorption, while those with fewer units can show some adsorption depending on packing density. researchgate.net | Confirms the importance of using a sufficient number of EG units (like the six in Amino-EG6-undecanethiol) to achieve robust non-fouling surfaces. |

| Cell Attachment Studies | SAMs terminated in oligo(ethylene glycol) groups are highly effective at preventing cell attachment, allowing for the creation of micropatterned surfaces that confine cell growth to specific areas. northwestern.eduresearchgate.net | Demonstrates the utility of OEG-based SAMs in tissue engineering and fundamental cell biology research by controlling cell-surface interactions. |

| Surface Wettability | OEG-terminated alkanethiol amides produce hydrophilic surfaces with water contact angles around 30°. researchgate.net | The hydrophilicity, indicated by a low contact angle, is essential for maintaining the stability and function of immobilized biomolecules in aqueous biological environments. |

Properties

Molecular Formula |

C23H50ClNO6S |

|---|---|

Molecular Weight |

504.2 g/mol |

IUPAC Name |

11-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol;hydrochloride |

InChI |

InChI=1S/C23H49NO6S.ClH/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31;/h31H,1-24H2;1H |

InChI Key |

LTNKJKXXAJVXSS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCOCCN)CCCCCS.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Functionalization

Chemical Synthesis of Amino-EG6-undecanethiol (Hydrochloride)

Precursor Derivatization and Reaction Pathways

A common strategy for synthesizing such molecules involves a convergent approach where the three main components—the aminotetraethylene glycol moiety, a linker, and the thiol-terminated alkyl chain—are synthesized separately and then coupled. A representative synthetic route could be as follows:

Preparation of an Amino-Protected Hexa(ethylene glycol) Derivative: The synthesis would likely begin with the mono-protection of commercially available hexa(ethylene glycol). One of the terminal hydroxyl groups can be tosylated, followed by nucleophilic substitution with sodium azide (B81097) to introduce the azide group. The other terminal hydroxyl group can then be activated, for example, by conversion to a mesylate, to facilitate coupling with the undecanethiol precursor.

Synthesis of a Thiol-Protected Undecanol Derivative: 11-Bromoundecanol can be reacted with a thiol protecting group, such as thioacetate (B1230152), to form 11-(acetylthio)undecanol. The hydroxyl group of this intermediate can then be coupled with the activated hexa(ethylene glycol) derivative from the first step.

Coupling and Deprotection: The two precursors are coupled via an etherification reaction. Subsequently, the azide group is reduced to a primary amine, for instance, through a Staudinger reaction or catalytic hydrogenation. The thioacetate protecting group on the thiol can be removed under basic conditions. Finally, treatment with hydrochloric acid would yield the desired Amino-EG6-undecanethiol as its hydrochloride salt.

A solid-phase synthesis approach offers an alternative, often more efficient, route to a range of functionalized oligo(ethylene glycol)-terminated long-chain alkanethiols. nih.gov This methodology allows for the sequential addition of building blocks on a solid support, with excess reagents and by-products being easily washed away after each step, simplifying the purification process.

Strategies for Purification and Purity Assessment

The purification of Amino-EG6-undecanethiol (hydrochloride) is crucial to ensure the quality and reproducibility of the self-assembled monolayers. Given the amphiphilic nature of the molecule and the presence of multiple functional groups, a combination of purification techniques is often employed.

Purification Methods:

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from starting materials and by-products.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique. The choice of the stationary phase (e.g., C18) and the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) with an acidic modifier) is critical for optimal separation.

Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Purity Assessment:

The purity of the synthesized Amino-EG6-undecanethiol (hydrochloride) is typically assessed using a combination of analytical techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and confirms the presence of all expected functional groups. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic vibrational frequencies of the functional groups (amine, thiol, ether). |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, O, Cl), which should match the theoretical values. |

Advanced Post-Synthetic Chemical Transformations of Terminal Functional Groups

Once Amino-EG6-undecanethiol is assembled into a monolayer on a surface, typically gold, its terminal amine and thiol groups are available for a wide range of post-synthetic chemical transformations. These reactions are fundamental for the covalent attachment of biomolecules and the fabrication of functional biosensors.

Amine-Directed Coupling Reactions (e.g., Amide Bond Formation, NHS Ester Chemistry)

The primary amine at the terminus of the hexa(ethylene glycol) chain is a versatile functional group for various coupling chemistries.

Amide Bond Formation: The amine group can readily react with carboxylic acids to form stable amide bonds. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This method is widely used for immobilizing proteins, peptides, and other biomolecules containing carboxylic acid groups. medchemexpress.com

NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds with the release of NHS. Biomolecules can be pre-activated with NHS esters before being introduced to the amine-terminated SAM. This is a very common and efficient method for bioconjugation.

Thiol-Mediated Derivatizations and Disulfide Linkage

The thiol group at the end of the undecyl chain provides another reactive handle for specific chemical modifications.

Disulfide Linkage: Thiols can be oxidized to form disulfide bonds. This can occur between two adjacent thiol groups on the SAM or, more commonly, with a thiol-containing molecule in solution. This reversible covalent linkage is particularly relevant in biological systems and can be used to attach proteins or peptides through cysteine residues. The formation of disulfide bonds can be mediated by mild oxidizing agents or through thiol-disulfide exchange reactions. nih.gov

Maleimide Chemistry: The thiol group can undergo a Michael addition reaction with maleimides, forming a stable thioether bond. This is a highly specific and efficient reaction that is often used for the oriented immobilization of biomolecules.

Orthogonal Functionalization Strategies on Mixed Monolayers

To create more complex and multifunctional surfaces, Amino-EG6-undecanethiol can be co-assembled with other thiol molecules to form mixed self-assembled monolayers (SAMs). nih.gov This allows for orthogonal functionalization, where different components of the SAM can be modified independently using specific chemistries.

For instance, a mixed SAM could be formed from Amino-EG6-undecanethiol and a thiol terminated with a different functional group, such as a carboxylic acid or a hydroxyl group. The amine groups of the Amino-EG6-undecanethiol could be selectively reacted using NHS ester chemistry, while the carboxylic acid groups of the other component could be activated for a different coupling reaction. This approach enables the precise control over the spatial arrangement and density of different immobilized molecules on the surface.

Self Assembled Monolayers Sams Derived from Amino Eg6 Undecanethiol Hydrochloride

Fundamental Principles of SAM Formation on Metallic Substrates

The formation of SAMs is a spontaneous process driven by the strong affinity of a specific functional group in the assembling molecule for a substrate. For Amino-EG6-undecanethiol, the thiol group serves as the anchor, readily forming a stable bond with coinage metals, particularly gold.

Chemisorption Mechanisms on Gold Surfaces

The assembly of Amino-EG6-undecanethiol on gold is a classic example of thiol-based SAM formation. The process begins with the chemisorption of the thiol group onto the gold surface. This involves the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond, with a significant covalent character, releasing hydrogen gas. uba.ar This strong interaction, with a bond energy of approximately 45 kcal/mol, is the primary driving force for the self-assembly process.

The initial adsorption is a rapid process, with molecules quickly populating the surface. This is followed by a slower organization phase, where the molecules rearrange to maximize intermolecular van der Waals interactions between the undecyl chains and hydrogen bonding between the oligo(ethylene glycol) units, leading to a more ordered and densely packed monolayer. The final structure is a highly ordered, quasi-crystalline assembly.

Influence of Solvent Systems and Assembly Parameters (e.g., Concentration, Time, Temperature, pH)

The quality and structure of the resulting SAM are highly dependent on the conditions under which it is formed. Key parameters include the choice of solvent, the concentration of the thiol solution, the immersion time, the temperature of the assembly process, and the pH of the solution.

Solvent Systems: The choice of solvent plays a crucial role in the formation of high-quality SAMs. For oligo(ethylene glycol)-terminated thiols, ethanol (B145695) is a commonly used solvent. However, studies on analogous hydroxyl-terminated oligo(ethylene glycol) alkanethiols have shown that using a mixture of ethanol and water can lead to higher packing densities. dojindo.com The presence of water is believed to enhance the hydrophobic interactions between the alkyl chains, promoting a more ordered assembly.

Concentration: The concentration of the Amino-EG6-undecanethiol solution affects the kinetics of SAM formation. Typically, concentrations in the millimolar (mM) range are used. researchgate.net While initial monolayer coverage is achieved rapidly, the final ordered structure may require longer assembly times.

Assembly Time: The formation of a well-ordered SAM is a two-step process: an initial rapid adsorption followed by a slower reorganization. While a nearly complete monolayer can form within minutes, achieving a highly ordered, crystalline-like structure often requires longer immersion times, typically ranging from 12 to 24 hours.

Temperature: The temperature at which the self-assembly is carried out can influence the final structure of the monolayer. For some alkanethiols, higher temperatures can promote the annealing of defects and lead to larger, more ordered domains. dojindo.com However, for oligo(ethylene glycol)-terminated thiols, the stability is generally limited to temperatures below 400 K, above which desorption may occur. rsc.org

pH: The pH of the deposition solution is a critical parameter for amino-terminated thiols like Amino-EG6-undecanethiol. The terminal amino group can be protonated (-NH3+) or deprotonated (-NH2) depending on the pH. This surface charge influences the electrostatic interactions within the monolayer and with the surrounding environment. The apparent surface pKa of amino-terminated SAMs can be different from their solution pKa, and it is influenced by the chain length and packing density of the monolayer. uba.ar Studies on similar amino-terminated alkanethiols have shown that the surface pKa values can be lower by approximately 2 pH units compared to their values in solution.

Structural and Morphological Characterization of Amino-EG6-undecanethiol SAMs

A thorough understanding of the structural and morphological properties of Amino-EG6-undecanethiol SAMs is crucial for their application. Techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and atomic force microscopy (AFM) are commonly employed for their characterization.

Molecular Orientation and Packing Density Analysis within the Monolayer

Molecular Orientation: The oligo(ethylene glycol) chain of Amino-EG6-undecanethiol can adopt different conformations. For oligo(ethylene glycol)-terminated alkanethiols, a transition from an all-trans conformation to a helical conformation is observed as the number of ethylene (B1197577) glycol units increases. For SAMs with six or more ethylene glycol units, a helical conformation is generally favored. rsc.org The alkyl chains are typically tilted from the surface normal to maximize van der Waals interactions.

Packing Density: The packing density of the SAM is a measure of the number of molecules per unit area. This parameter is influenced by the assembly conditions. For instance, SAMs of aminosilanes on silicon oxide surfaces have shown molecular densities of around 3 molecules per nm². nih.gov XPS is a powerful technique to evaluate the packing density by analyzing the attenuation of the substrate signal by the organic monolayer. dojindo.com

The following table summarizes typical characterization data for amino-terminated and oligo(ethylene glycol)-terminated SAMs, which can be considered analogous to Amino-EG6-undecanethiol SAMs.

| Characterization Technique | Parameter | Typical Values for Analogous SAMs |

| Contact Angle Goniometry | Advancing Water Contact Angle | 35° ± 4° for -COOH terminated SAMs, 49° ± 3° for -OH terminated SAMs |

| Ellipsometry | Thickness | 2-4 nm for oligo(ethylene glycol)-terminated SAMs |

| X-ray Photoelectron Spectroscopy (XPS) | N/O ratio for NTA-thiol | ~0.20 (close to stoichiometric value) |

Note: The data presented are for analogous systems and serve as an illustration due to the limited availability of specific data for Amino-EG6-undecanethiol (hydrochloride).

Surface Roughness and Domain Formation at the Nanoscale

Surface Roughness: Ideally, SAMs form smooth and uniform monolayers. Atomic Force Microscopy (AFM) is a key technique for visualizing the surface topography at the nanoscale. For SAMs of amine-terminated alkanethiols on as-deposited gold films, the root-mean-square (RMS) roughness can be in the range of 0.5 nm. mdpi.com The SAM formation can, in some cases, planarize the underlying substrate. mdpi.com

Domain Formation: At the nanoscale, SAMs are not perfectly monolithic structures. They often exhibit domains and defects. In single-component SAMs, these can be small, well-ordered domains separated by boundaries. The size of these domains can be influenced by the assembly temperature, with higher temperatures leading to larger domains. dojindo.com

Engineering of SAM Properties through Co-assembly Approaches

A powerful strategy for tailoring the properties of SAMs is to form mixed monolayers from two or more different thiol components. This co-assembly approach allows for the fine-tuning of surface properties such as hydrophilicity, chemical reactivity, and resistance to non-specific adsorption.

In the context of Amino-EG6-undecanethiol, a common strategy is to co-assemble it with a hydroxyl-terminated oligo(ethylene glycol) undecanethiol, such as Hydroxy-EG3-undecanethiol or Hydroxy-EG6-undecanethiol. researchgate.net By varying the molar ratio of the two components in the deposition solution, the surface density of the amino groups can be precisely controlled. researchgate.net This is particularly important in applications like biosensors, where an optimal density of probe molecules is required for efficient target binding while minimizing steric hindrance.

The co-assembly can result in either a homogeneously mixed monolayer or phase-separated domains, depending on the similarity of the two molecules and the assembly conditions. For alkanethiols with different chain lengths or terminal groups, nanometer-scale phase separation into domains rich in one component has been observed.

The following table outlines the components and purpose of a typical co-assembly strategy involving Amino-EG6-undecanethiol.

| Component 1 | Component 2 | Purpose of Co-assembly |

| Amino-EG6-undecanethiol (hydrochloride) | Hydroxy-EGn-undecanethiol (n=3 or 6) | To control the surface density of amino groups, thereby optimizing the surface for biomolecule immobilization and minimizing non-specific binding. |

Advanced Spectroscopic and Microscopic Characterization of Amino Eg6 Undecanethiol Interfaces

X-ray Photoelectron Spectroscopy (XPS) and Chemical Derivatization XPS (CD-XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.

For an Amino-EG6-undecanethiol SAM on a gold (Au) surface, XPS is used to confirm the successful assembly of the monolayer and to assess its chemical integrity. The survey spectrum typically reveals the presence of carbon (C), oxygen (O), nitrogen (N), and sulfur (S) from the thiol molecule, along with the characteristic signals from the underlying gold substrate.

High-resolution spectra of the individual elements provide detailed chemical state information.

S 2p Spectrum: The S 2p spectrum is critical for confirming the covalent attachment of the thiol to the gold surface. A doublet with the S 2p3/2 peak appearing at a binding energy of approximately 162.1 eV is characteristic of a gold-bound thiolate, indicating the formation of a stable Au-S bond.

N 1s Spectrum: The N 1s spectrum provides insight into the state of the terminal amino group. A peak around 400 eV is indicative of the nitrogen atom in the amine. mdpi.com Depending on the surface preparation and environmental pH, this peak may show components corresponding to the free amine (-NH₂) and the protonated amine (-NH₃⁺), which can influence electrostatic interactions at the interface. researchgate.net

C 1s and O 1s Spectra: The C 1s spectrum can be deconvoluted into multiple components representing the different chemical environments of carbon atoms: the C-C bonds of the undecane (B72203) chain, the C-O bonds of the hexa(ethylene glycol) (EG6) spacer, and the C-N bond of the terminal group. The O 1s spectrum shows a primary peak corresponding to the ether linkages in the EG6 chain.

| Element (Core Level) | Typical Binding Energy (eV) | Chemical State Assignment |

| Au 4f₇/₂ | ~84.0 | Gold Substrate |

| S 2p₃/₂ | ~162.1 | Thiolate bonded to Gold (Au-S) |

| C 1s | ~285.0 | C-C, C-H (Alkyl chain) |

| ~286.5 | C-O (EG6 chain), C-N | |

| N 1s | ~400.0 | -NH₂ / -NH₃⁺ |

| O 1s | ~532.8 | C-O-C (EG6 chain) |

While XPS can detect the presence of nitrogen, quantifying the surface density of accessible primary amino groups can be challenging. Chemical Derivatization XPS (CD-XPS) is a powerful method to overcome this limitation. This technique involves reacting the surface amino groups with a specific labeling molecule (derivatizing agent) that contains a unique elemental tag, often fluorine, which is not originally present in the SAM.

A common derivatizing agent for primary amines is (4-trifluoromethyl)benzaldehyde (TFBA). The reaction forms an imine, covalently linking the fluorine-containing tag to the surface amine. By comparing the atomic percentage of the elemental tag (e.g., F 1s) to that of a substrate signal (e.g., Au 4f), the surface concentration of the reactive amino groups can be accurately quantified. This method allows for the determination of the derivatization efficiency and provides a measure of the functional group accessibility for subsequent immobilization reactions.

| Condition | N 1s Atomic % | F 1s Atomic % | Calculated Derivatization Efficiency |

| Before Derivatization | 2.5% | 0.0% | N/A |

| After Derivatization with TFBA | 2.5% | 5.8% | ~77% (based on a 3:1 F:N stoichiometry) |

Infrared Reflection Absorption Spectroscopy (IRRAS) and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy techniques like IRRAS and FTIR are invaluable for probing the molecular structure, conformation, and orientation of molecules within a SAM. IRRAS is particularly suited for studying ultrathin films on reflective metal surfaces like gold.

The conformational order of the undecanethiol alkyl chains within the SAM is a key indicator of the monolayer's quality and packing density. This is primarily assessed by analyzing the position of the methylene (B1212753) (CH₂) stretching vibrations.

Methylene Stretching Modes: In a highly ordered, all-trans (crystalline-like) alkyl chain configuration, the antisymmetric (νₐ CH₂) and symmetric (νₛ CH₂) stretching modes appear at lower frequencies, typically around 2918 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net In contrast, a disordered, liquid-like monolayer will exhibit these peaks at higher frequencies (e.g., νₐ CH₂ at ~2924 cm⁻¹). researchgate.net

Ethylene (B1197577) Glycol Modes: The presence of the C-O-C stretching modes around 1100-1120 cm⁻¹ confirms the integrity of the EG6 spacer. The conformation of oligo(ethylene glycol) chains can be complex, potentially adopting either an all-trans or a helical structure, which can influence the surface's hydration and protein resistance. nih.govmdpi.com

By applying the surface selection rules of IRRAS, which state that vibrational modes with a transition dipole moment perpendicular to the metal surface are enhanced, information about the average orientation of the molecular chains can be deduced. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment and Interpretation |

| νₐ(CH₂) | ~2918-2920 | Antisymmetric CH₂ stretch; indicates high conformational order |

| νₛ(CH₂) | ~2850 | Symmetric CH₂ stretch; indicates high conformational order |

| δ(NH₂) | ~1640 | NH₂ bending (scissoring) mode |

| ν(C-O-C) | ~1110 | Ether stretch of the EG6 chain |

FTIR and IRRAS are highly effective for monitoring the covalent immobilization of molecules, such as proteins or peptides, onto the amino-functionalized surface. A common strategy involves activating the carboxyl groups on a target molecule with carbodiimide (B86325) chemistry (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide, or EDC, and N-hydroxysuccinimide, or NHS) to form an active ester, which then readily reacts with the primary amines on the SAM surface to form a stable amide bond. mdpi.com

The formation of this amide linkage can be directly observed in the IR spectrum by the appearance of two characteristic new bands:

Amide I band: Occurring between 1630-1680 cm⁻¹, this band is primarily due to the C=O stretching vibration of the newly formed amide group. mdpi.com

Amide II band: Found around 1545-1560 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.comresearchgate.net

The growth of these amide bands provides direct evidence of a successful covalent coupling event at the monolayer interface.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

Microscopy techniques provide real-space imaging of the surface morphology and topography.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. For Amino-EG6-undecanethiol SAMs, AFM is used to:

Measure Surface Roughness: Quantitative analysis of AFM images provides the root-mean-square (RMS) roughness of the surface. A well-formed SAM typically results in a very smooth surface with low RMS roughness, often on the sub-nanometer scale.

Determine Monolayer Thickness: By intentionally creating a scratch in the monolayer and imaging the edge, the height difference between the bare gold and the SAM-covered area can be measured, providing a direct value for the monolayer thickness.

Scanning Electron Microscopy (SEM) provides images of a surface by scanning it with a focused beam of electrons. While SEM generally has lower resolution than AFM and is not ideal for visualizing the molecular structure of a thin monolayer, it is useful for:

Large-Scale Surface Inspection: SEM can quickly assess the quality of the gold substrate over large areas (micrometer to millimeter scale) before SAM formation.

Visualizing Immobilized Macrostructures: After functionalizing the Amino-EG6-undecanethiol surface, SEM is an effective tool to visualize the results of subsequent immobilization of larger entities, such as microbeads, nanoparticles, or cells, confirming their attachment and distribution across the surface. researchgate.net

Topographical Imaging and Film Thickness Determination of SAMs

The formation of a uniform and densely packed self-assembled monolayer (SAM) is the foundational step for creating a functional interface. Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topography of these SAMs at the nanoscale. In tapping mode, AFM can produce high-resolution images of the surface, revealing the morphology, grain structure, and presence of any defects or pinholes within the Amino-EG6-undecanethiol layer on a gold substrate.

While specific AFM studies detailing the topography of pure Amino-EG6-undecanethiol SAMs are not extensively documented in readily available literature, the technique is widely applied to similar long-chain alkanethiol SAMs. For such systems, AFM typically reveals a smooth and relatively uniform surface, confirming the formation of a well-ordered monolayer. The film thickness, a critical parameter for a functional SAM, can be determined by techniques such as AFM-based scratching (measuring the depth of a scratch made in the monolayer) or, more commonly, by optical methods like ellipsometry.

Visualization of Immobilized Biomolecules and Nanoparticles on Modified Substrates

A primary application of Amino-EG6-undecanethiol SAMs is to serve as a platform for the covalent immobilization of other molecules. The terminal amine groups provide reactive sites for attaching biomolecules or nanoparticles. interchim.frdojindo.com Fluorescence microscopy is a key technique for visualizing these immobilized entities, especially when they are fluorescently labeled.

In one area of research, Amino-EG6-undecanethiol was used to functionalize gold nanoparticles (AuNPs). diva-portal.org These positively charged, functionalized AuNPs were then immobilized on surfaces to study the adhesion and survival of rat cortical neurons. diva-portal.org The cultivated neurons on these substrates were characterized using fluorescence optical light microscopy after being stained with fluorescent dyes, allowing for their visualization and quantification. diva-portal.org This approach demonstrates the capability to directly observe the successful attachment of complex biological structures like cells onto the functionalized surface. diva-portal.org

Ellipsometry for Optical Thickness and Refractive Index Determination

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. It is exceptionally sensitive, capable of measuring film thicknesses down to a few angstroms. diva-portal.org This method is ideally suited for characterizing the formation of Amino-EG6-undecanethiol SAMs on substrates like gold or silicon.

In a study involving the deposition of an amino-functionalized silane (B1218182) layer, ellipsometry was used to confirm the increase in layer thickness. A similar principle applies to the formation of Amino-EG6-undecanethiol SAMs on gold. Research on the attachment of Amino-EG6-undecanethiol onto surfaces has utilized ellipsometry to determine the resulting layer thickness. diva-portal.org One study reported an approximate increase in layer thickness of 4.02 nm following the surface modification process, providing clear evidence of the successful formation of the organic layer. diva-portal.org

| Parameter | Value | Technique | Source |

| Increase in Layer Thickness | ~4.02 nm | Ellipsometry | diva-portal.org |

This table presents data on the measured thickness of a self-assembled monolayer, demonstrating the utility of ellipsometry in characterizing film formation.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a real-time, surface-sensitive technique that provides information on both mass changes and the viscoelastic properties of molecular layers as they form on a sensor surface.

The QCM-D technique monitors the change in resonant frequency (Δf) of a quartz crystal sensor. As Amino-EG6-undecanethiol molecules adsorb onto the gold-coated sensor from solution, the total mass of the sensor increases, causing a decrease in the resonant frequency. This allows for the real-time tracking of the SAM formation process, from the initial rapid adsorption phase to the subsequent slower molecular rearrangement phase as the layer becomes more ordered and densely packed. The adsorption kinetics can be precisely measured until the frequency signal stabilizes, indicating the completion of the monolayer. This method has been used to study the adsorption kinetics of various nanostructures on functionalized surfaces. scribd.com

In addition to frequency, QCM-D also measures the dissipation (ΔD), which is the damping of the crystal's oscillation. The dissipation signal provides qualitative information about the rigidity or softness of the adsorbed layer. A rigid, compact, and well-ordered film, as expected for a high-quality Amino-EG6-undecanethiol SAM, would exhibit a small change in dissipation. Conversely, the subsequent binding of large, hydrated biomolecules (like proteins) to the SAM would result in a significantly larger increase in dissipation, indicating the formation of a softer, more viscoelastic layer. This dual-parameter measurement is invaluable for distinguishing between simple mass uptake and conformational changes or water coupling within the immobilized layers.

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) is another powerful, label-free, and real-time optical technique used to study interfacial binding events. interchim.fr It measures changes in the refractive index at the surface of a thin metal film, typically gold.

A gold SPR sensor chip is first modified with a SAM of Amino-EG6-undecanethiol. The terminal amine groups are then activated to covalently immobilize a specific ligand (e.g., a protein, peptide, or DNA). The binding of an analyte from a solution flowing over the surface to the immobilized ligand causes an increase in the local refractive index, which is detected as a shift in the SPR angle. This allows for the quantitative analysis of binding kinetics (association and dissociation rates) and affinity.

This technique has been employed in studies involving Amino-EG6-undecanethiol as a linker molecule for the analysis of protein interactions. medchemexpress.commedchemexpress.com For instance, SPR has been used to perform a component-specific analysis of plasma protein corona formation on functionalized gold nanoparticles, highlighting its utility in complex biological studies. medchemexpress.com

| Application | Technique | Role of Amino-EG6-undecanethiol | Source |

| Analysis of Plasma Protein Corona Formation | Multiplexed Surface Plasmon Resonance | Linker molecule for surface functionalization | medchemexpress.com |

| Study of Protein-DNA Interactions | Surface Plasmon Resonance Imaging | Component of a multi-step procedure to create DNA arrays on gold | dojindo.com |

This table summarizes applications of SPR where Amino-EG6-undecanethiol is used to create the functional sensor surface.

Detection of Molecular Adsorption and Binding Events on Amino-EG6-undecanethiol Surfaces

The primary function of an Amino-EG6-undecanethiol modified surface in biosensing is to act as a stable and specific anchor for a ligand, enabling the detection of its binding partner (the analyte). Techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are paramount in this context.

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is typically a thin gold film functionalized with the Amino-EG6-undecanethiol SAM. springernature.comhelsinki.fi When an analyte binds to a ligand immobilized on this surface, the local mass concentration increases, altering the refractive index. This change is detected as a shift in the angle of minimum reflectivity, recorded in real-time as a change in resonance units (RU). nih.gov One thousand RU corresponds to a change in surface protein concentration of approximately 1 ng/mm². nih.gov The EG6 linker is crucial for these measurements as it extends the ligand away from the surface and helps to prevent non-specific binding, ensuring that the detected signal originates from the specific interaction of interest. researchgate.net

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is an acoustic technique that measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor. nih.gov The frequency change is directly related to the mass adsorbed on the sensor surface (including hydrodynamically coupled water), as described by the Sauerbrey equation for thin, rigid films. mdpi.com Simultaneously, the dissipation measurement provides information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed molecular layer. nih.gov For example, the formation of the initial Amino-EG6-undecanethiol SAM, the subsequent immobilization of a protein ligand, and the final binding of an analyte can all be monitored as distinct steps, each causing a decrease in frequency and a potential change in dissipation. semanticscholar.org

The table below illustrates typical data obtained from a QCM-D experiment monitoring the stepwise construction of a biosensor interface on a gold surface, starting with a thiol monolayer.

| Step | Process | Typical Δf (Hz) | Typical ΔD (x10-6) | Interpretation |

|---|---|---|---|---|

| 1 | Immobilization of Protein Ligand | -25 to -50 | 1 to 3 | Formation of a stable, relatively rigid protein layer on the SAM surface. |

| 2 | Analyte Binding | -10 to -30 | 2 to 5 | Specific binding of the analyte, often resulting in a slightly softer, more dissipative layer. |

| 3 | Control Injection (Non-binding Protein) | < -2 | < 1 | Minimal change indicates the surface is resistant to non-specific adsorption. |

Kinetic and Affinity Analysis of Biomolecular Interactions

Beyond simple detection, a key application of these interfaces is the detailed quantitative analysis of binding kinetics and affinity. SPR is particularly well-suited for this purpose, as it monitors the association and dissociation phases of an interaction in real time. springernature.com

From the resulting sensorgram (a plot of RU vs. time), several key parameters can be extracted:

Association Rate Constant (kₐ): This value (units: M⁻¹s⁻¹) describes the rate at which the analyte binds to the immobilized ligand. It is determined by analyzing the initial phase of the binding curve at several different analyte concentrations.

Dissociation Rate Constant (kₑ): This value (units: s⁻¹) describes the rate at which the analyte-ligand complex decays. It is determined by analyzing the dissociation phase of the curve after the analyte injection is stopped and replaced with a continuous flow of buffer.

Equilibrium Dissociation Constant (Kₑ): This value (units: M) is a measure of the binding affinity. A lower Kₑ indicates a stronger interaction. It is calculated as the ratio of the dissociation and association rate constants (Kₑ = kₑ/kₐ).

These analyses provide profound insights into the molecular recognition process, which is invaluable for applications such as drug discovery and diagnostics. The Amino-EG6-undecanethiol surface facilitates accurate measurements by ensuring that the immobilized ligand remains active and accessible while minimizing interference from non-specific interactions.

The following table presents representative kinetic and affinity data for a model protein-protein interaction studied using SPR on a functionalized SAM surface.

| Analyte | Ligand | kₐ (M-1s-1) | kₑ (s-1) | Kₑ (nM) |

|---|---|---|---|---|

| Carbonic Anhydrase II | Immobilized Antibody A | 1.2 x 105 | 4.5 x 10-4 | 3.8 |

| Streptavidin | Immobilized Biotin | 5.0 x 107 | 1.0 x 10-6 | 0.02 |

| Myoglobin | Anti-Myoglobin Antibody | 3.5 x 104 | 6.1 x 10-5 | 1.7 |

This quantitative data is essential for comparing different binding partners, understanding the effects of mutations, and screening for potential therapeutic agents. The reliability of such data is directly dependent on the quality of the underlying surface chemistry, for which Amino-EG6-undecanethiol provides a state-of-the-art foundation.

Electrochemical Properties and Applications of Amino Eg6 Undecanethiol Modified Electrodes

Voltammetric Investigations of Redox Probes at Amino-EG6-undecanethiol Interfaces

Voltammetric techniques are powerful tools for probing the integrity and permeability of Amino-EG6-undecanethiol SAMs. By measuring the current response of a redox-active molecule in solution to a varying potential, insights into the barrier properties of the monolayer can be obtained.

Cyclic voltammetry is a primary method used to assess the quality of the Amino-EG6-undecanethiol monolayer. A well-formed, densely packed SAM acts as an insulating barrier, hindering the access of redox probes, such as the commonly used ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), to the electrode surface. nih.gov

When a bare gold electrode is scanned in a solution containing [Fe(CN)₆]³⁻/⁴⁻, a characteristic reversible cyclic voltammogram is observed, with distinct anodic and cathodic peaks. However, after modification with an Amino-EG6-undecanethiol SAM, this electrochemical response is significantly attenuated. nih.gov The peak currents are greatly reduced, and the separation between the anodic and cathodic peak potentials (ΔEp) increases. This indicates a blocking effect, confirming the formation of a layer on the gold surface that impedes electron transfer. nih.gov

The degree of this blocking effect can be quantified and provides information about the packing density and defectiveness of the monolayer. For instance, a significant decrease in the peak current and a large increase in ΔEp suggest a well-ordered and compact monolayer. Conversely, a smaller change in the CV response would indicate a more disordered or incomplete SAM with more defects.

Table 1: Representative Cyclic Voltammetry Data for a Bare vs. Amino-EG6-undecanethiol Modified Gold Electrode with a [Fe(CN)₆]³⁻/⁴⁻ Redox Probe.

| Electrode Surface | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp) | Anodic Peak Current (Ipa) |

| Bare Gold | +0.25 V | +0.19 V | 60 mV | 50 µA |

| Modified Gold | +0.45 V | -0.05 V | 500 mV | 5 µA |

Note: The data presented in this table are illustrative and represent typical changes observed upon the formation of a well-packed alkanethiol SAM on a gold electrode.

The terminal amino group of the Amino-EG6-undecanethiol SAM is ionizable, meaning its charge state is dependent on the pH of the surrounding electrolyte solution. At pH values below its acid dissociation constant (pKa), the amino group will be protonated and carry a positive charge (-NH₃⁺). At pH values above the pKa, it will be deprotonated and neutral (-NH₂).

This surface charge has a profound influence on the electrochemical response of charged redox probes due to electrostatic interactions. For instance, at a pH where the SAM is positively charged, the access of a negatively charged redox probe like [Fe(CN)₆]³⁻/⁴⁻ to the electrode surface will be electrostatically favored, potentially leading to a less-blocked electrochemical signal compared to a positively charged or neutral redox probe. Conversely, at a higher pH where the SAM is neutral, the interaction with the redox probe will be governed more by steric hindrance and the dielectric properties of the monolayer.

Studies on similar amino-terminated SAMs have shown that the apparent surface pKa can be determined through impedimetric titrations, providing a clear correlation between the surface charge and the electrochemical properties. uba.ar The electrochemical behavior of redox probes at the modified electrode surface can therefore be tuned by adjusting the pH of the electrolyte, which can be exploited in the design of pH-responsive electrochemical sensors. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Capacitance and Resistance

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the properties of SAM-modified interfaces. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The resulting data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) and can be modeled with an equivalent electrical circuit to extract quantitative information about the interface. nih.govnih.gov

For a bare gold electrode, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing the diffusion of the redox probe. After modification with an Amino-EG6-undecanethiol SAM, the Nyquist plot changes dramatically. The semicircle diameter increases significantly, indicating a much larger Rct. nih.gov This increase in Rct is a direct measure of the monolayer's ability to block electron transfer.

The equivalent circuit for a SAM-modified electrode often includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), which is often replaced by a constant phase element (CPE) to account for surface heterogeneity. scispace.com The formation of the SAM decreases the interfacial capacitance because the organic layer acts as a dielectric, increasing the distance between the conductive electrode and the ionic solution.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for a Bare vs. Amino-EG6-undecanethiol Modified Gold Electrode.

| Electrode Surface | Charge Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) |

| Bare Gold | ~200 Ω·cm² | ~20 µF/cm² |

| Modified Gold | >100 kΩ·cm² | ~2 µF/cm² |

Note: These values are representative and can vary depending on the specific experimental conditions and the quality of the self-assembled monolayer.

Development of Electrochemical Transduction Platforms

The well-defined structure and tunable properties of Amino-EG6-undecanethiol SAMs make them excellent platforms for the development of electrochemical biosensors. nih.govscispace.comresearchgate.netnih.govmdpi.com The terminal amino groups provide a convenient handle for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. The EG6 linker serves multiple purposes: it provides a hydrophilic environment that can help to preserve the activity of immobilized biomolecules, and it acts as a spacer to distance the biorecognition element from the electrode surface, which can improve accessibility for the target analyte.

In an impedimetric biosensor, the binding of a target analyte to the immobilized biorecognition molecule causes a change in the local dielectric properties and/or the charge distribution at the electrode-solution interface. This change can be detected as a measurable change in the charge transfer resistance or the capacitance by EIS. researchgate.netresearchgate.net For example, the binding of a protein to an antibody-functionalized Amino-EG6-undecanethiol SAM will further insulate the electrode, leading to an increase in Rct. This change in impedance can be correlated to the concentration of the target analyte.

The combination of a stable, biocompatible interface provided by the Amino-EG6-undecanethiol SAM with the high sensitivity of EIS allows for the development of label-free detection platforms for a wide range of analytes.

Biomolecular Interface Engineering and Bioconjugation Strategies

Immobilization of Proteins and Peptides on Amino-EG6-undecanethiol SAMs

The terminal amino group of Amino-EG6-undecanethiol SAMs serves as a versatile anchor point for the immobilization of proteins and peptides. The hydrophilic nature of the EG6 spacer helps to maintain the bioactivity of the immobilized molecules by preventing denaturation and non-specific binding to the underlying substrate. diva-portal.orgdojindo.com Various chemical and physical strategies have been employed to attach proteins to these functionalized surfaces.

Covalent Attachment via Carbodiimide (B86325) Chemistry (e.g., EDC/NHS Coupling)

A widely used and robust method for covalently immobilizing proteins onto amino-functionalized surfaces is through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process activates the carboxyl groups (-COOH) on the target protein, making them highly reactive towards the primary amines (-NH2) on the Amino-EG6-undecanethiol SAM.

The reaction mechanism proceeds as follows:

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of the protein (e.g., on aspartic acid or glutamic acid residues) to form a highly reactive O-acylisourea intermediate.

Formation of a Stable NHS-Ester: This intermediate is unstable in aqueous solutions and can be readily hydrolyzed. To enhance the efficiency of the coupling reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS-ester.

Amide Bond Formation: The NHS-ester-activated protein is then introduced to the Amino-EG6-undecanethiol SAM. The terminal primary amine of the SAM nucleophilically attacks the NHS-ester, resulting in the formation of a stable amide bond and the release of NHS.

This method provides a stable and covalent linkage between the protein and the SAM, ensuring long-term stability of the biointerface. The efficiency of the coupling reaction can be influenced by factors such as pH, buffer composition, and the concentration of EDC and NHS.

Electrostatic Adsorption and Orientation Control of Biomolecules

The terminal amino group of Amino-EG6-undecanethiol is protonated at physiological pH, conferring a net positive charge to the SAM surface. This positive charge can be exploited for the directed immobilization of biomolecules through electrostatic interactions. Proteins and peptides with a net negative charge or with negatively charged domains will be electrostatically attracted to the positively charged SAM surface.

This approach can offer a degree of control over the orientation of the immobilized biomolecule. For instance, if a protein has a specific negatively charged region that is distal to its active site, electrostatic adsorption can promote an orientation that leaves the active site accessible for subsequent interactions. However, it is important to note that electrostatic interactions are generally weaker than covalent bonds and can be sensitive to changes in pH and ionic strength of the surrounding buffer. In some applications, initial electrostatic adsorption can be followed by a covalent cross-linking step to create a more stable interface.

Strategies for Modulating Immobilization Density and Bioactivity Retention

A common and effective strategy to control the immobilization density on Amino-EG6-undecanethiol SAMs is the formation of mixed monolayers. dojindo.com This involves the co-adsorption of Amino-EG6-undecanethiol with a "diluent" thiol, such as a hydroxy-terminated oligo(ethylene glycol) undecanethiol (e.g., Hydroxy-EGn-undecanethiol, where n=3 or 6). By varying the molar ratio of the two thiols in the deposition solution, the average spacing between the amino groups on the SAM can be precisely controlled. This, in turn, dictates the density of the subsequently immobilized proteins.

The presence of the hydrophilic hydroxy-terminated oligo(ethylene glycol) diluent also plays a crucial role in retaining the bioactivity of the immobilized proteins by further minimizing non-specific interactions and providing a hydrated, protein-friendly microenvironment.

Nucleic Acid (DNA/RNA) Immobilization and Microarray Fabrication

Amino-EG6-undecanethiol SAMs provide an excellent platform for the fabrication of high-density DNA and RNA microarrays. dojindo.com The primary amine groups on the surface can be used to covalently attach nucleic acids, which are typically modified with a reactive group.

A common strategy involves the use of a heterobifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). The NHS ester end of the SPDP molecule reacts with the primary amine of the Amino-EG6-undecanethiol SAM. Subsequently, a thiol-modified DNA or RNA strand can be introduced, which reacts with the pyridyldithio group of the surface-bound SPDP, forming a stable disulfide bond. This method allows for the specific and oriented immobilization of nucleic acids onto the gold surface.

The resulting DNA or RNA microarrays can be used for a wide range of applications, including gene expression analysis, single nucleotide polymorphism (SNP) detection, and diagnostics. The hydrophilic and anti-fouling properties of the EG6 spacer are particularly advantageous in these applications, as they reduce the non-specific binding of target molecules from complex biological samples, thereby improving the signal-to-noise ratio of the assay.

Modulation of Cell Adhesion and Cell-Surface Interactions

The surface chemistry of a material plays a critical role in dictating how cells will interact with it. Amino-EG6-undecanethiol SAMs, with their defined chemical functionality and tunable properties, are valuable tools for studying and controlling cell adhesion and behavior.

Studies on Neuronal Cell Adhesion and Proliferation on Charged Surfaces

The positively charged surface presented by Amino-EG6-undecanethiol SAMs has been shown to promote the adhesion and survival of neuronal cells. diva-portal.org In a study investigating the behavior of rat cortical neurons, surfaces were functionalized with Amino-EG6-undecanethiol to create a positively charged interface. It was observed that a certain amount of positive charge in the form of these amino-terminated molecules can promote the adhesion of neurons to the surface. diva-portal.org

The positively charged amino groups on the SAM likely interact favorably with the negatively charged components of the neuronal cell membrane, such as sialic acid residues on glycoproteins and glycolipids. This electrostatic interaction facilitates the initial attachment of the neurons, which is a critical step for their subsequent survival, proliferation, and neurite outgrowth. These findings highlight the potential of Amino-EG6-undecanethiol-modified surfaces in the development of improved neural implants, biosensors, and platforms for fundamental studies in neuroscience.

Interactive Data Table: Properties of Amino-EG6-undecanethiol for Biomolecular Interface Engineering

| Property | Description | Relevance in Biomolecular Applications |

| Terminal Group | Primary Amine (-NH2) | Provides a reactive site for covalent attachment of proteins, nucleic acids, and other biomolecules. Confers a positive charge at physiological pH for electrostatic interactions. |

| Spacer | Hexa(ethylene glycol) (EG6) | A hydrophilic chain that resists non-specific adsorption of proteins and other biomolecules, thus minimizing background noise in assays and preserving the bioactivity of immobilized molecules. |

| Anchor Group | Thiol (-SH) | Forms a strong and stable self-assembled monolayer (SAM) on gold surfaces, providing a robust platform for building biointerfaces. |

| Surface Charge | Positive (at physiological pH) | Promotes the adhesion of negatively charged cells, such as neurons, and can be used for the electrostatic immobilization of biomolecules. |

Engineering Cell-Material Interfaces through Surface Charge and Hydrophilicity

The behavior of cells at a material interface—including their adhesion, proliferation, and differentiation—is profoundly influenced by the physicochemical properties of the surface. Amino-EG6-undecanethiol provides a powerful tool to investigate and control these interactions by systematically tuning surface charge and hydrophilicity.

The terminal primary amine group (-NH2) of Amino-EG6-undecanethiol is protonated at physiological pH, conferring a net positive charge to the surface. This positive charge can mediate electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and glycoproteins. Research has shown that positively charged surfaces can enhance the initial attachment of many cell types. Studies on various amine-terminated surfaces have demonstrated increased cell adhesion compared to neutral or negatively charged surfaces. This enhanced adhesion is often attributed to the favorable electrostatic attraction between the cationic surface and the anionic cell surface.

The hexa(ethylene glycol) moiety imparts a high degree of hydrophilicity to the surface. The ether oxygens of the ethylene (B1197577) glycol units form hydrogen bonds with water molecules, creating a tightly bound hydration layer. This hydrophilicity, in concert with the surface charge, creates a unique interfacial environment. While strong hydrophilicity can sometimes deter cell adhesion by preventing protein adsorption, the presence of the positive charge from the amino groups can counterbalance this effect. This interplay allows for the creation of surfaces with "moderately hydrophilic" character, which has been found to be optimal for the adhesion of certain cell types. The ability to control the density of Amino-EG6-undecanethiol in a mixed SAM, for example by co-adsorption with a hydroxyl-terminated alkanethiol, allows for fine-tuning of the surface charge density and wettability to achieve desired cellular responses.

| Surface Functional Group | Predominant Charge (Physiological pH) | General Hydrophilicity | Typical Effect on Cell Adhesion |

| -NH2 (Amino) | Positive | Hydrophilic | Promotes adhesion through electrostatic interactions |

| -OH (Hydroxyl) | Neutral | Hydrophilic | Generally supports cell adhesion |

| -COOH (Carboxyl) | Negative | Hydrophilic | Can repel cells or support adhesion depending on cell type and protein mediation |

| -CH3 (Methyl) | Neutral | Hydrophobic | Adhesion is highly dependent on protein adsorption |

This table provides a general overview of the influence of different surface functional groups on cell adhesion. The specific response can vary depending on the cell type, protein environment, and the density of the functional groups.

Anti-Fouling Properties Conferred by Oligo(ethylene glycol) Units in SAMs

A critical challenge in the design of biomaterials and biosensors is the prevention of non-specific protein adsorption, a phenomenon known as bio-fouling. The oligo(ethylene glycol) (OEG) units of Amino-EG6-undecanethiol are highly effective at creating bio-inert surfaces that resist fouling. This property is essential for maintaining the specificity of the engineered interface and ensuring that intended biological interactions are not obscured by a layer of non-specifically adsorbed proteins.

The anti-fouling mechanism of OEG-terminated SAMs is primarily attributed to the formation of a dense, conformationally flexible, and highly hydrated layer at the surface. The ethylene glycol chains are known to coordinate water molecules, creating a physical and energetic barrier that prevents the close approach and adsorption of proteins. For a protein to adsorb, it would need to displace this structured water layer and compress the OEG chains, both of which are energetically unfavorable processes. This "steric repulsion" model is a widely accepted explanation for the protein resistance of OEG-functionalized surfaces.

The length of the OEG chain is a critical parameter in determining the anti-fouling efficacy. Research has consistently shown that longer OEG chains provide better resistance to protein adsorption. SAMs formed from alkanethiols with six or more ethylene glycol units, such as Amino-EG6-undecanethiol, are generally found to be highly effective at preventing the adsorption of a wide range of proteins, including fibrinogen and lysozyme (B549824). acs.org The conformational flexibility of the OEG chains is also believed to play a role; the chains can adopt various conformations, creating a dynamic surface that further discourages stable protein attachment.

The effectiveness of OEG SAMs in resisting protein adsorption has been quantified in numerous studies using techniques such as surface plasmon resonance (SPR) and quartz crystal microbalance (QCM). These studies consistently demonstrate a significant reduction in protein adsorption on OEG-coated surfaces compared to hydrophobic or charged surfaces.

| OEG Chain Length (n) | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) |

| 2 | ~15 | ~10 |

| 4 | <5 | <5 |

| 6 | <1 | <1 |

| Methyl-terminated (Control) | >100 | >50 |

This interactive data table presents typical research findings on the effect of oligo(ethylene glycol) chain length on the adsorption of common proteins. The data is representative of findings in the field and illustrates the superior anti-fouling properties of longer OEG chains. acs.org

Integration with Nanomaterials for Advanced Hybrid Architectures

Functionalization of Gold Nanoparticles with Amino-EG6-undecanethiol (Hydrochloride)

The functionalization of gold nanoparticles (AuNPs) with Amino-EG6-undecanethiol is a key step in tailoring their surface properties for biological and sensing applications. This process transforms the nanoparticles into water-soluble, stable entities with reactive handles for further modification.

The most common method for attaching thiol-containing molecules to the surface of pre-synthesized gold nanoparticles is through a process known as ligand exchange. nih.govdigitellinc.com This procedure involves replacing the original stabilizing agents on the nanoparticle surface, such as citrate (B86180) ions from the widely used Turkevich synthesis, with the desired thiol ligand.

The process for functionalizing gold nanoparticles with Amino-EG6-undecanethiol (hydrochloride) typically involves the following steps:

Preparation of Solutions: A solution of the gold nanoparticles, often stabilized with citrate, is prepared in an aqueous buffer. A separate solution of Amino-EG6-undecanethiol (hydrochloride) is made, typically in an alcohol like ethanol (B145695) or a buffered aqueous solution to ensure its solubility.

Mixing and Incubation: The Amino-EG6-undecanethiol solution is added to the gold nanoparticle colloid. The mixture is then incubated, often with gentle stirring, for a period ranging from several hours to overnight. This allows for the displacement of the weakly bound citrate ions by the thiol groups of the Amino-EG6-undecanethiol, which form strong gold-sulfur bonds. researchgate.net

Purification: After the ligand exchange is complete, the functionalized nanoparticles are purified to remove excess unbound ligands and displaced citrate ions. This is commonly achieved through repeated cycles of centrifugation and resuspension in a clean buffer. nih.gov

The efficiency of the ligand exchange can be influenced by factors such as the concentration of the thiol solution, the incubation time, temperature, and the pH of the reaction mixture.

The surface modification of gold nanoparticles with Amino-EG6-undecanethiol (hydrochloride) significantly alters their physical and chemical properties, most notably their surface charge and colloidal stability.

Colloidal Stability: The colloidal stability of nanoparticles, or their resistance to aggregation, is a critical factor for their practical use. The Amino-EG6-undecanethiol ligand enhances colloidal stability through two primary mechanisms:

Electrostatic Repulsion: The positive surface charge at neutral or low pH leads to electrostatic repulsion between the nanoparticles, preventing them from aggregating.

Steric Hindrance: The hexa(ethylene glycol) (EG6) spacer is a hydrophilic chain that forms a protective layer around the nanoparticle. This layer creates a steric barrier that physically prevents nanoparticles from coming into close contact and aggregating, a phenomenon known as steric stabilization. dtic.mildtic.mil The PEG chains are known to adopt a "mushroom-like" conformation on the gold surface, providing excellent stability in high ionic strength solutions and biological media where electrostatic repulsion may be screened. digitellinc.comnih.gov

The combination of electrostatic and steric stabilization conferred by the Amino-EG6-undecanethiol monolayer results in highly stable gold nanoparticle suspensions that can withstand a range of environmental conditions. nih.gov

Construction of Surface-Bound Nanoparticle Arrays

Gold nanoparticles functionalized with Amino-EG6-undecanethiol can be used as building blocks for the creation of ordered, two-dimensional arrays on solid substrates. These surface-bound nanoparticle arrays are of great interest for the development of plasmonic sensors, catalysts, and electronic devices.

The terminal amine groups on the functionalized nanoparticles can be utilized for covalent attachment to a suitably modified surface. A common strategy involves using a substrate, such as glass or silicon, that has been functionalized with a chemical group reactive towards amines, for instance, N-hydroxysuccinimide (NHS) esters or aldehydes. The amine-terminated nanoparticles can then be immobilized on the surface through the formation of stable amide or imine bonds, respectively.

Alternatively, the inherent positive charge of the nanoparticles at appropriate pH values can be exploited for their electrostatic self-assembly onto negatively charged surfaces. This process allows for the creation of a uniform monolayer of nanoparticles on the substrate. The density and spacing of the nanoparticles in the array can be controlled by factors such as the nanoparticle concentration, the ionic strength of the deposition solution, and the incubation time.

Nanomaterial-Enhanced Biosensing Platforms

The unique properties of gold nanoparticles functionalized with Amino-EG6-undecanethiol make them excellent candidates for enhancing the performance of biosensing platforms. researchgate.netnih.gov Gold nanoparticles possess distinct optical properties, most notably Localized Surface Plasmon Resonance (LSPR), which is highly sensitive to the local refractive index around the nanoparticle. researchgate.net This phenomenon is the basis for many colorimetric and spectroscopic biosensors.

The Amino-EG6-undecanethiol monolayer plays a multifaceted role in these platforms:

Biocompatibility and Anti-Fouling: The hydrophilic EG6 spacer creates a protein-resistant surface, which minimizes the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum or cell lysates. nih.gov This "anti-fouling" property is crucial for reducing background noise and improving the signal-to-noise ratio of the biosensor.

Biomolecule Immobilization: The terminal amine group provides a convenient and versatile handle for the covalent attachment of a wide range of biorecognition elements, such as antibodies, enzymes, or nucleic acids. nih.gov Standard amine-reactive crosslinking chemistries, like those involving NHS esters or glutaraldehyde, can be employed to create a stable and oriented immobilization of the desired biomolecule on the nanoparticle surface.

An example of a biosensing application would involve the covalent attachment of a specific antibody to the amine-terminated nanoparticles. These antibody-functionalized nanoparticles can then be used in an immunoassay to detect a target antigen. The binding of the antigen to the nanoparticle-bound antibodies causes a change in the local refractive index, which can be detected as a shift in the LSPR peak of the gold nanoparticles, or it can induce nanoparticle aggregation, leading to a visible color change in the solution.

Below is a table summarizing the key features and their implications for the use of Amino-EG6-undecanethiol functionalized gold nanoparticles in advanced applications.

| Feature | Component of Amino-EG6-undecanethiol | Implication for Hybrid Architectures |

| Gold Surface Anchoring | Thiol Group (-SH) | Forms a strong, stable covalent bond with the gold nanoparticle surface. |

| Ordered Monolayer Formation | Undecane (B72203) Chain (-(CH2)11-) | Promotes the formation of a dense and well-organized self-assembled monolayer. |

| Hydrophilicity & Anti-Fouling | Hexa(ethylene glycol) Spacer (- (OCH2CH2)6-) | Imparts water solubility, enhances colloidal stability through steric hindrance, and resists non-specific protein adsorption. |

| Bioconjugation Point | Terminal Amine Group (-NH2) | Provides a reactive site for the covalent attachment of biomolecules (e.g., proteins, DNA) for biosensing and targeted delivery. |

| Controllable Surface Charge | Terminal Amine Group (-NH2) | The protonation state (-NH3+) at physiological pH creates a positive surface charge, enabling electrostatic interactions and enhancing colloidal stability. |

Theoretical and Computational Modeling of Amino Eg6 Undecanethiol Systems

Molecular Dynamics (MD) Simulations of SAM Assembly and Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to visualize and understand the complex process of SAM formation from Amino-EG6-undecanethiol on gold surfaces. While direct and complete simulations of the entire assembly process over experimental timescales (often hours to days) remain computationally expensive, MD studies on analogous alkanethiol systems provide a clear, two-stage model for this process.

Initially, the thiol molecules, upon approaching the gold substrate from a solution, exist in a disordered, physisorbed state. In this "lying down" phase, the alkyl chains lie flat on the surface. pusan.ac.kr Over time, and with increasing surface coverage, a phase transition occurs. The molecules cooperatively "stand up," allowing for denser packing. This process is driven by the strong chemisorption of the sulfur headgroup to the gold and the stabilizing van der Waals interactions between the alkyl chains. pusan.ac.krsigmaaldrich.com The initial monolayer formation is rapid, occurring within minutes, but results in a poorly ordered layer with numerous gauche defects within the alkyl chains. A much slower ordering process, taking from 12 to 48 hours, follows, leading to a more crystalline and well-packed monolayer. sigmaaldrich.com

Table 1: Key Stages of Alkanethiol SAM Assembly from MD Simulations

| Stage | Description | Key Characteristics | Timescale |

| 1. Physisorption | Molecules initially adsorb on the surface in a disordered state. | Alkyl chains lie flat on the substrate. Low packing density. | Seconds to Minutes |

| 2. Chemisorption & Standing-Up | Sulfur headgroups form covalent bonds with the gold substrate, and molecules transition to an upright orientation. | Increased packing density. Formation of nanoscale islands. | Nanoseconds to Microseconds (in simulations) |

| 3. Ordering/Ripening | The initially formed, defect-rich monolayer slowly anneals into a more ordered, crystalline structure. | Reduction of gauche defects. Formation of larger, well-defined domains. | Hours to Days |

This table summarizes the general mechanism of alkanethiol SAM formation as understood from various molecular dynamics studies.

Computational Analysis of Interfacial Interactions (e.g., van der Waals, Electrostatic, Hydrogen Bonding)

The structure, stability, and function of an Amino-EG6-undecanethiol SAM are governed by a complex interplay of various non-covalent and covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are crucial for dissecting these forces.

Sulfur-Gold Interaction: The foundational interaction is the chemisorption of the thiol's sulfur headgroup onto the gold substrate. DFT studies on simple alkanethiols like methanethiolate (B1210775) and amino acids like cysteine on a Au(111) surface have consistently shown that the sulfur atom preferentially binds at a two-fold coordinated bridge site between two gold atoms. princeton.edunih.gov This covalent S-Au bond is strong and is the primary anchor for the entire monolayer. The analysis of the electronic properties reveals that the hybridization of the sulfur p-orbitals with the gold d-band orbitals is responsible for this strong chemisorption. princeton.edu

Electrostatic Interactions: The terminal amino group (-NH2) can be protonated to -NH3+ depending on the pH of the surrounding environment. This introduces positive charges at the monolayer surface, leading to significant electrostatic interactions. These repulsive forces between adjacent protonated amines can influence the packing density and tilt of the molecules within the SAM. Furthermore, these charges play a critical role in the interaction of the SAM with charged biomolecules and ions in solution. DFT calculations on dithiol-terminated PEG on Au(111) show that charge rearrangement at the gold-sulfur interface creates a significant dipole moment, which modifies the work function of the gold surface. aps.org A similar effect is expected for Amino-EG6-undecanethiol, further contributing to the complex electrostatic environment at the interface.

Predictive Modeling of SAM Structure and Molecular Organization

Predictive modeling provides detailed insights into the final, equilibrium structure of the Amino-EG6-undecanethiol SAM. These models can predict key structural parameters that define the monolayer's architecture.